molecular formula C9H10N4O2S B1270573 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol CAS No. 82069-15-6

1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol

Cat. No.: B1270573
CAS No.: 82069-15-6
M. Wt: 238.27 g/mol
InChI Key: FUGQRJFPUAIEBK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol is an organic compound characterized by the presence of a tetrazole ring and a thiol group attached to a 2,5-dimethoxyphenyl moiety

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Thiol Group: The thiol group is introduced by reacting the tetrazole intermediate with thiourea under acidic conditions.

    Attachment of the 2,5-Dimethoxyphenyl Group: The final step involves coupling the tetrazole-thiol intermediate with 2,5-dimethoxyphenyl bromide using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions include disulfides, thiolates, and substituted aromatic compounds.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and coatings with enhanced properties.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-1H-tetrazole-5-thiol can be compared with similar compounds such as:

    2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound also contains a 2,5-dimethoxyphenyl group but differs in its functional groups and overall reactivity.

    1-(2,5-Dimethoxyphenyl)-2-nitropropene: This compound has a nitro group instead of a tetrazole ring, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-14-6-3-4-8(15-2)7(5-6)13-9(16)10-11-12-13/h3-5H,1-2H3,(H,10,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGQRJFPUAIEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357673
Record name 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82069-15-6
Record name 1-(2,5-dimethoxyphenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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